molecular formula C7H4BrF3 B1522072 2-Bromo-4-(difluoromethyl)-1-fluorobenzene CAS No. 886509-99-5

2-Bromo-4-(difluoromethyl)-1-fluorobenzene

Cat. No. B1522072
M. Wt: 225.01 g/mol
InChI Key: SKVRXULNDBZCFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(difluoromethyl)-1-fluorobenzene, also known as 4-difluoromethyl-2-bromofluorobenzene or 1-fluoro-2-bromo-4-(difluoromethyl)benzene, is a synthetic organic compound that has been widely studied and used in scientific research and in laboratory experiments. It is a colorless, flammable liquid that has a wide range of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Electrochemical Fluorination Studies

Electrochemical fluorination is a critical area of research involving 2-Bromo-4-(difluoromethyl)-1-fluorobenzene. Studies like the one conducted by Horio et al. (1996) explore the mechanisms of fluorination in halobenzenes, contributing to our understanding of chemical reactions and compound formations in electrochemistry (Hirohide Horio, K. Momota, Katsuya Kato, M. Morita, Y. Matsuda, 1996).

Organometallic Chemistry and Catalysis

Research in organometallic chemistry, particularly involving fluorinated benzenes, highlights the utility of compounds like 2-Bromo-4-(difluoromethyl)-1-fluorobenzene. Pike et al. (2017) discuss the use of fluorobenzenes in organometallic chemistry, revealing how these compounds can bind weakly to metal centers, making them effective in catalysis and as solvents in chemical reactions (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).

Photofragment Spectroscopy

The study of photofragment translational spectroscopy, as demonstrated by Gu et al. (2001), involves the photodissociation of halofluorobenzenes. This research is significant for understanding the molecular dynamics and reaction mechanisms under specific conditions, such as UV light exposure (Xi-Bin Gu, Guanghan Wang, Jianhua Huang, Keli Han, G. He, N. Lou, 2001).

Synthesis and Characterization

Research into the synthesis and characterization of various fluorinated compounds, including 2-Bromo-4-(difluoromethyl)-1-fluorobenzene, is also significant. For example, Rutherford and Redmond (2003) focus on the synthesis of related fluorobenzenes, providing insights into new methods and approaches in synthetic chemistry (K. G. Rutherford, William L. Redmond, 2003).

Lithium-ion Battery Research

In the field of energy storage, compounds like 2-Bromo-4-(difluoromethyl)-1-fluorobenzene are investigated for their potential applications in lithium-ion batteries. Zhang Qian-y (2014) studied the use of similar fluorinated compounds as electrolyte additives in lithium-ion batteries, highlighting the potential for enhancing battery safety and performance (Zhang Qian-y, 2014).

properties

IUPAC Name

2-bromo-4-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVRXULNDBZCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660045
Record name 2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(difluoromethyl)-1-fluorobenzene

CAS RN

886509-99-5
Record name 2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-4-(DIFLUOROMETHYL)-1-FLUOROBENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 3
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 4
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 5
2-Bromo-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-4-(difluoromethyl)-1-fluorobenzene

Citations

For This Compound
2
Citations
I Khan, A Ibrar, W Ahmed, A Saeed - European journal of medicinal …, 2015 - Elsevier
The presence of N-heterocycles as an essential structural motif in a variety of biologically active substances has stimulated the development of new strategies and technologies for their …
Number of citations: 368 www.sciencedirect.com
J Chen, K Natte, A Spannenberg… - Angewandte Chemie …, 2014 - Wiley Online Library
A new approach for the facile synthesis of fused quinazolinone scaffolds through a palladium‐catalyzed carbonylative coupling followed by an intramolecular nucleophilic aromatic …
Number of citations: 103 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.